![molecular formula C19H13NS B11840541 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline CAS No. 133610-12-5](/img/structure/B11840541.png)
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiophene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and benzothiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline typically involves the coupling of quinoline derivatives with benzothiophene derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, quinoline-2-boronic acid can be coupled with 2-bromo-1-(benzo[b]thiophen-2-yl)ethene under palladium catalysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and benzothiophene derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinoline-2-carboxylic acid, benzo[b]thiophene-2-carboxylic acid
Reduction: 2-(2-(Benzo[b]thiophen-2-yl)ethyl)quinoline
Substitution: Various substituted quinoline and benzothiophene derivatives
Scientific Research Applications
2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)benzothiophene
- 2,6-Dimethylquinoline
- 2-Phenylbenzothiazole
Uniqueness
2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline is unique due to the combination of quinoline and benzothiophene moieties, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields where both quinoline and benzothiophene derivatives are of interest.
Properties
CAS No. |
133610-12-5 |
|---|---|
Molecular Formula |
C19H13NS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline |
InChI |
InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+ |
InChI Key |
BSCKHKVUCAFICJ-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11840476.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)
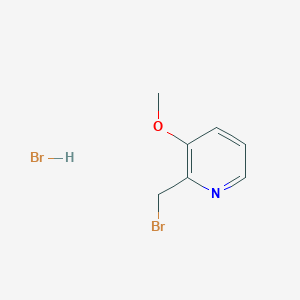

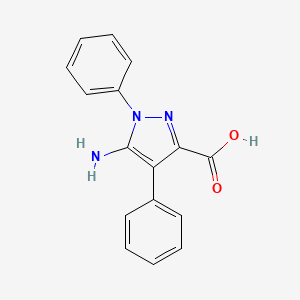
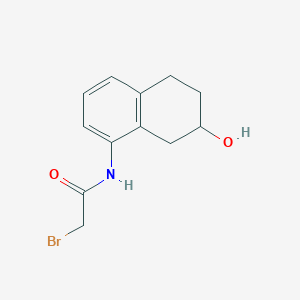


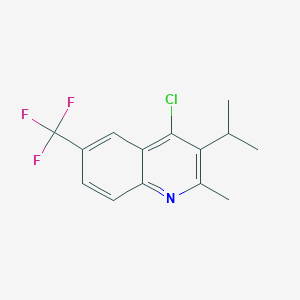
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)
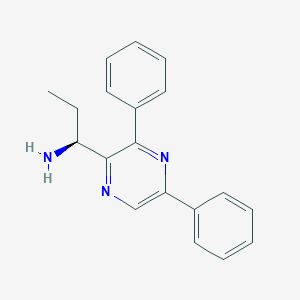
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
